2-CHLORO-5-NITRO-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
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Overview
Description
2-Chloro-5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with the molecular formula C12H8ClN3O3. It is known for its unique structure, which includes a benzamide core substituted with chloro, nitro, pyridinyl, and thiazolyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide and a halogenated pyridine derivative. The final step involves the coupling of the thiazole derivative with the nitrated benzamide under appropriate conditions, such as the use of a base and a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-Chloro-5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It may act as an antagonist or inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-N-(pyridin-4-yl)benzamide: Lacks the thiazole ring but shares the chloro, nitro, and pyridinyl substitutions.
2-Chloro-5-nitropyridine: Contains the chloro and nitro groups but lacks the benzamide and thiazole structures
Uniqueness
2-Chloro-5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the thiazole and benzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-12-2-1-10(20(22)23)7-11(12)14(21)19-15-18-13(8-24-15)9-3-5-17-6-4-9/h1-8H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZRBGEDRPBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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